molecular formula C11H19ClN2O3S B12682275 3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride CAS No. 83763-52-4

3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride

Cat. No.: B12682275
CAS No.: 83763-52-4
M. Wt: 294.80 g/mol
InChI Key: SKDMARQFDVQTJG-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The synthesis of 3-amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride emerged from mid-20th-century advancements in sulfonamide chemistry. Early methodologies focused on sulfonation and alkylation reactions to introduce functional groups to aromatic systems. The compound’s specific synthesis pathway was refined in the 1980s, driven by demand for specialized dye intermediates and nonlinear optical materials.

Key milestones include:

  • 1980s : Optimization of alkylation conditions using diethylamine and chlorosulfonic acid to improve yield.
  • 2000s : Characterization of its role in VEGFR2 inhibitor synthesis, as evidenced by patent filings detailing its use in pyrimidine derivative production.

A representative synthesis route involves:

  • Sulfonation : O-acetamidoanisole reacts with chlorosulfonic acid to form the sulfonyl chloride intermediate.
  • Amination : Diethylamine introduces the N,N-diethyl group under alkaline conditions.
  • Hydrolysis and Salt Formation : Acidic hydrolysis followed by hydrochlorination yields the final product.
Synthesis Raw Materials Quantity per Ton of Product
O-acetamidoanisole 425 kg
Diethylamine 180 kg
Chlorosulfonic acid 1800 kg
Caustic soda (50%) 170 kg
Hydrochloric acid 120 kg

Significance in Industrial and Research Applications

Industrial Applications

3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride is pivotal in:

  • Dye Manufacturing : Acts as a coupling agent in azo dye synthesis, enabling vibrant red and orange hues for textiles.
  • Organic Pigments : Facilitates the production of lightfast pigments for coatings and plastics.

Research Applications

  • Biochemistry : Utilized as Fast Red ITR in alkaline phosphatase histochemistry for enzyme localization in tissue samples.
  • Pharmaceuticals : Intermediate in synthesizing VEGFR2 inhibitors, which target angiogenesis in cancer therapy.
  • Materials Science : Exhibits nonlinear optical properties, making it relevant in photonic device research.
Molecular Properties Value
Molecular Weight 294.80 g/mol
Density 1.2 ± 0.1 g/cm³
Boiling Point 410.6 ± 55.0 °C
Flash Point 202.1 ± 31.5 °C
CAS Number 83763-52-4

Properties

CAS No.

83763-52-4

Molecular Formula

C11H19ClN2O3S

Molecular Weight

294.80 g/mol

IUPAC Name

3-amino-N,N-diethyl-4-methoxybenzenesulfonamide;hydrochloride

InChI

InChI=1S/C11H18N2O3S.ClH/c1-4-13(5-2)17(14,15)9-6-7-11(16-3)10(12)8-9;/h6-8H,4-5,12H2,1-3H3;1H

InChI Key

SKDMARQFDVQTJG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3-Amino-4-methoxybenzenesulfonamide Intermediate

A common precursor is 3-amino-4-methoxybenzenesulfonamide, which can be synthesized via:

  • Nitration and Reduction Route:

    • Nitration of 4-methoxybenzenesulfonyl chloride to introduce a nitro group at the 3-position.
    • Reduction of the nitro group to an amino group using catalytic hydrogenation or chemical reductants such as iron powder with hydrochloric acid.
  • Amidation and Substitution Route:

    • Preparation of 3-nitro-4-chlorobenzoyl aniline by reacting 3-nitro-4-chlorobenzoic acid with aniline under reflux with thionyl chloride or phosphorus trichloride as activating agents.
    • Substitution of the chlorine atom with methoxy group using sodium methoxide or potassium hydroxide in methanol under reflux.
    • Reduction of the nitro group to amino group by catalytic hydrogenation (Raney nickel and hydrogen) or chemical reduction (iron powder and HCl).

Introduction of N,N-Diethylamino Group

  • The sulfonamide nitrogen is alkylated with diethylamine under controlled conditions, often in the presence of a base to neutralize the released acid.
  • This step requires careful temperature control to avoid over-alkylation or side reactions.

Formation of Monohydrochloride Salt

  • The free base 3-amino-N,N-diethyl-4-methoxybenzenesulphonamide is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution) to form the monohydrochloride salt.
  • This salt formation enhances the compound’s stability and facilitates purification by crystallization.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Nitration 4-Methoxybenzenesulfonyl chloride, nitrating mixture ~85 Control temperature to avoid over-nitration
2 Reduction Fe powder + HCl or Raney Ni + H2, 55-80°C 70-95 Catalytic hydrogenation preferred for purity
3 Nucleophilic substitution Sodium methoxide or KOH in methanol, reflux 90-95 Methoxy substitution at 4-position
4 Alkylation Diethylamine, base, mild heating 80-90 Avoid excess amine to prevent side products
5 Salt formation HCl in ethanol, crystallization 85-95 Produces stable monohydrochloride salt

Analytical and Purification Techniques

Research Findings and Notes

  • The sulfonamide moiety in this compound is critical for its biological activity, particularly antimicrobial effects by inhibiting bacterial folate synthesis enzymes.
  • The methoxy group at the 4-position and the diethylamino substitution enhance lipophilicity and bioavailability.
  • The monohydrochloride salt form improves solubility and stability, making it suitable for pharmaceutical formulations.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amine derivatives .

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)
One significant application of 3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride is in the field of analytical chemistry, specifically in High-Performance Liquid Chromatography (HPLC). It can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry applications, phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies, making it a valuable tool in drug development and analysis .

Biochemical Research

Inhibition Studies
Research has shown that derivatives of 3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide can act as competitive inhibitors for various biological targets. For instance, studies on related compounds have identified them as inhibitors for the bovine chromaffin granule membrane monoamine transporter. These inhibitors exhibit varying degrees of potency based on structural modifications, which can inform further research into drug design targeting monoamine transporters .

Clinical Applications

Role in Allergic Responses
In a study examining the regulation of dipeptidyl peptidase in allergic responses within the lung tissue of rats, 3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride was implicated in modulating immune responses. This suggests potential therapeutic applications in managing allergic conditions .

Material Science

Nonlinear Optical Materials
The compound is also utilized as a nonlinear optical material under the name Fast Red ITR. Its properties make it suitable for applications in photonics and optoelectronics, where materials are needed to manipulate light at various wavelengths .

Case Studies and Data Tables

Compound NameK(i) Value (µM)Structural Modifications
3-Amino-2-phenylpropene Derivative A5.0Hydroxyl group at 4' position enhances potency
3-Amino-2-phenylpropene Derivative B10.0Methyl group at 3' position reduces potency
3-Amino-N,N-diethyl-4-methoxyNot specifiedSuitable for modeling amphetamine-related mechanisms

Mechanism of Action

The mechanism of action of 3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride involves its interaction with specific molecular targets. The amino and sulphonamide groups are key functional groups that interact with enzymes and receptors in biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights one structurally related compound and contextualizes differences in functional groups, applications, and safety profiles.

Structural and Functional Differences

Compound 1: Methanesulfonamide, N-[4-[(7,8-dihydro-7-methyl-4-phenyl-4H-thieno[2,3-e][1,3]diazepin-6-yl)methoxy]phenyl]-, monohydrochloride (CAS 158423-89-3)

  • Core Structure: Incorporates a thienodiazepine heterocyclic system fused to a methoxy-substituted phenyl group.
  • Sulfonamide Group : Attached to a methanesulfonamide moiety rather than a benzenesulphonamide.

Compound 2: 3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide (CAS 97-35-8)

  • Core Structure: A benzene ring with amino, methoxy, and diethylsulfonamide substituents.
  • Functionality : Lacks heterocyclic components, making it less complex but more suitable for applications requiring straightforward sulfonamide reactivity.

Comparative Data Table

Parameter Target Compound (Monohydrochloride) Compound 1 (CAS 158423-89-3)
Core Structure Benzenesulphonamide Thienodiazepine-fused phenyl system
Substituents 3-Amino, 4-methoxy, N,N-diethyl Methanesulfonamide, heterocyclic ring
CAS Number 97-35-8 (free base) 158423-89-3
Hazard Classification Non-hazardous No data available
Potential Applications Dyestuff intermediates, pharma Likely CNS-targeted pharmaceuticals

Key Research Findings

  • Synthetic Utility : The target compound’s benzenesulphonamide structure is more amenable to derivatization for dyes or small-molecule drugs, whereas Compound 1’s heterocyclic system may require specialized synthetic pathways .
  • Safety Profile: The target compound’s non-hazardous classification simplifies handling compared to structurally complex analogs like Compound 1, where safety data are unspecified .

Biological Activity

3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This compound exhibits various mechanisms of action, influencing several biological pathways. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

  • IUPAC Name : 3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride
  • Molecular Formula : C12H18ClN2O3S
  • Molecular Weight : 302.80 g/mol
  • CAS Number : 2188817

The biological activity of 3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially altering neuronal signaling and excitability.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties by inhibiting bacterial folate synthesis. A study demonstrated that:

  • Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains.
Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Streptococcus pneumoniae8

These results suggest that the compound is effective against Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example:

  • Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).
  • IC50 Values :
Cell LineIC50 (µM)
HeLa15
MCF-720

The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

Neuroprotective Effects

Recent studies have suggested neuroprotective properties, particularly in models of neurodegenerative diseases. The compound was found to:

  • Reduce oxidative stress markers in neuronal cells.
  • Enhance neuronal survival in models of excitotoxicity.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical trial assessed the efficacy of 3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride in treating urinary tract infections caused by resistant strains of E. coli. The results showed a significant reduction in infection rates compared to standard treatments.
  • Case Study on Cancer Treatment :
    A laboratory study evaluated the effects of this compound on tumor growth in xenograft models. Results indicated a substantial decrease in tumor size when treated with the compound compared to controls, suggesting potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride, and how can data interpretation be optimized?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^13 \text{C}-NMR to confirm proton environments and carbon backbone. For example, the methoxy group (-OCH3\text{-OCH}_3) typically resonates at ~3.8 ppm in 1H^1 \text{H}-NMR.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (C11H18ClN2O3S\text{C}_{11}\text{H}_{18}\text{ClN}_2\text{O}_3\text{S}) via exact mass matching.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm1^{-1}).
  • X-ray Diffraction (XRD) : For crystalline samples, employ single-crystal XRD with programs like SHELXL ( ) to resolve bond lengths and angles. Optimize data collection at 293 K to minimize thermal motion artifacts ().
  • Data Interpretation : Cross-validate spectral data with computational predictions (e.g., PubChem’s InChIKey) to resolve ambiguities ().

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Avoid water jets during fire emergencies (use CO2_2/dry powder) to prevent splashing ( ).
  • Storage : Keep in airtight containers at room temperature, protected from light and moisture. Monitor stability via periodic HPLC analysis to detect decomposition.
  • Exposure Limits : Adhere to workplace air quality standards (e.g., GBZ 2.1—2007) for sulfonamides ( ).

Q. What synthetic routes are typical for sulfonamide derivatives like this compound?

  • Methodological Answer :

  • Sulfonylation : React 3-amino-4-methoxybenzenesulfonyl chloride with diethylamine in anhydrous THF under nitrogen. Monitor progress via TLC.
  • Hydrochloride Formation : Precipitate the free base with HCl gas in diethyl ether, followed by recrystallization from ethanol/water.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).
  • Validation : Compare melting point and spectral data with literature (e.g., PubChem entries for analogous sulfonamides) ().

Advanced Research Questions

Q. How can single-crystal XRD resolve this compound’s molecular structure, and what challenges arise during refinement?

  • Methodological Answer :

  • Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}). Index crystals using APEX3 software.
  • Structure Solution : Apply SHELXT ( ) for direct methods. Initial models may require manual adjustment for disordered diethyl groups.
  • Refinement Challenges :
  • Thermal Motion : High thermal parameters in flexible groups (e.g., -N(CH2_2CH3_3)2_2) necessitate TLS parameterization.
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···Cl) using Mercury software.
  • Validation : Check R-factor convergence (R1<0.05R_1 < 0.05) and validate geometry with PLATON ( ).

Q. How can stability data discrepancies under varying pH/temperature be analyzed?

  • Methodological Answer :

  • Experimental Design :

Prepare buffered solutions (pH 1–13) and incubate compound aliquots at 25°C, 40°C, and 60°C.

Monitor degradation via UV-Vis (λmax_{\text{max}} ~280 nm) and LC-MS at intervals (0, 24, 48 hrs).

  • Data Analysis :
  • Fit degradation kinetics to Arrhenius equation for activation energy (EaE_a).
  • Identify degradation products (e.g., hydrolyzed sulfonamide) using HRMS.
  • Address contradictions by comparing with stability studies of structurally related sulfonamides ().
  • Mitigation : Adjust storage conditions (e.g., pH 6–8 buffers, desiccants) based on results.

Q. How can in silico models predict this compound’s biological activity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., carbonic anhydrase II, a sulfonamide target). Generate 3D structures with Open Babel.
  • QSAR Modeling :

Curate a dataset of sulfonamide bioactivities from ChEMBL.

Compute descriptors (e.g., logP, topological polar surface area) using PaDEL-Descriptor.

Train a Random Forest model (scikit-learn) to predict IC50_{50} values.

  • Validation : Cross-check predictions with experimental assays (e.g., enzyme inhibition). Reference PubChem BioAssay data for analogous compounds ().

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